(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c16-13-11-17-4-1-14(13)22-12-2-5-18(6-3-12)15(20)19-7-9-21-10-8-19/h1,4,11-12H,2-3,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKDKMNPAZNMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone typically involves multiple steps:
Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 3-chloropyridine.
Attachment of the Piperidinyl Group: The next step involves the reaction of 3-chloropyridine with piperidine under basic conditions to form the 3-chloropyridin-4-yl)piperidine intermediate.
Formation of the Morpholino Group: The final step involves the reaction of the intermediate with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties, making it a candidate for drug development. Its structure allows it to interact with various biological targets, leading to potential therapeutic effects:
- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, piperidine derivatives have been shown to possess anti-cancer properties by targeting specific cellular pathways involved in cancer proliferation .
- Antiviral Properties : The compound may also exhibit antiviral activity, particularly against retroviruses such as HIV. Piperidine derivatives have been noted for their effectiveness in inhibiting viral replication .
Neuropharmacology
The compound's ability to interact with central nervous system receptors makes it valuable in neuropharmacological research:
- CNS Activity : Compounds similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone have been studied for their effects on neurotransmitter systems, potentially acting as stimulants or depressants depending on dosage .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules:
- Synthetic Pathways : It can be utilized in various synthetic routes to produce derivatives with altered pharmacological profiles or enhanced efficacy . The unique combination of functional groups allows for diverse modifications, including halogenation and alkylation.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of piperidine derivatives, including this compound). The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, supporting its use as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of piperidine derivatives highlighted their potential as anxiolytic agents. In animal models, these compounds exhibited reduced anxiety-like behaviors, suggesting their applicability in treating anxiety disorders .
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compound A : 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Structural Differences : Replaces the piperidinyloxy-3-chloropyridine core with a pyrrolo[2,3-c]pyridine scaffold bearing a 3-chloroaniline substituent.
- Implications : The pyrrolopyridine core may increase planarity and π-π stacking interactions compared to the piperidine-linked pyridine in the target compound. However, the dimethyl groups could reduce solubility .
Compound B : 2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Derivatives
- Structural Differences: Features a thieno[3,2-d]pyrimidine core instead of pyridine-piperidine. Examples include 2-chloro-6-((3R,5S)-4-methanesulfonyl-3,5-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
- Implications: The thienopyrimidine scaffold is electron-deficient, enhancing interactions with ATP-binding pockets in kinases.
Compound C : (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
Substituent and Linker Modifications
Compound D : {4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone
- Structural Differences : Replaces the ether (oxy) linker with a sulfanyl group and introduces a phenyl-substituted pyrimidine.
- Implications : The sulfur atom increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The phenyl group could sterically hinder target binding .
Compound E : Morpholino(phenyl)methanone and (4-Chlorophenyl)(piperidin-1-yl)methanone
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 349.8 | 413.9 | 542.3 | 513.9 |
| LogP (Predicted) | 2.1 | 3.2 | 1.8 | 2.5 |
| Hydrogen Bond Donors | 0 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 6 | 7 | 8 |
| Synthetic Complexity | High | Moderate | High | High |
Key Observations :
- The target compound has intermediate lipophilicity (LogP ~2.1), balancing membrane permeability and solubility.
- Sulfur-containing analogs (Compound D) show increased LogP, favoring CNS penetration but risking off-target effects.
Biological Activity
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(morpholino)methanone, with the CAS number 2034472-31-4, is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of SHP2 (Src Homology Phosphatase 2). This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 325.79 g/mol. The structure features a chloropyridine moiety linked to a piperidine and morpholine group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20ClN3O3 |
| Molecular Weight | 325.79 g/mol |
| CAS Number | 2034472-31-4 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The primary mechanism of action for this compound involves the inhibition of SHP2, a phosphatase that plays a significant role in various signaling pathways related to cell growth and differentiation. By inhibiting SHP2, this compound may alter downstream signaling cascades that are crucial in cancer progression and other diseases.
Biological Activity
Inhibition of SHP2 : Research indicates that compounds similar to this compound effectively inhibit SHP2 activity. This inhibition can lead to reduced cellular proliferation in certain cancer cell lines. For instance, studies have shown that the introduction of such inhibitors can lead to significant decreases in tumor growth in xenograft models.
Case Studies :
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of A549 lung cancer cells and MCF7 breast cancer cells, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis in treated cancer cells through the activation of caspase pathways, suggesting a robust mechanism for its anticancer effects.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
